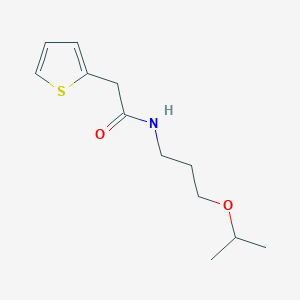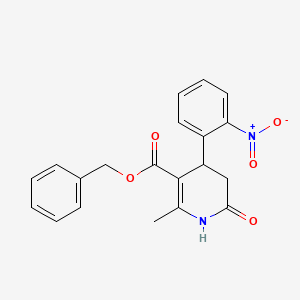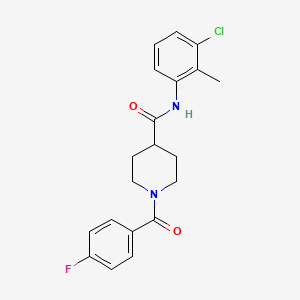
N-(3-isopropoxypropyl)-2-(2-thienyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-isopropoxypropyl)-2-(2-thienyl)acetamide, commonly known as Tianeptine, is a pharmaceutical compound with a unique mechanism of action. It was first discovered in the 1960s and has been used for the treatment of depression and anxiety in many countries. Tianeptine is a selective serotonin reuptake enhancer, which means that it increases the amount of serotonin available in the brain.
作用机制
Tianeptine's mechanism of action is unique compared to other antidepressants. It enhances the reuptake of serotonin, but it also has an effect on glutamate receptors. Tianeptine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and the formation of new neurons.
Biochemical and Physiological Effects:
Tianeptine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and noradrenaline in the brain. Tianeptine has also been shown to reduce the levels of cortisol, a stress hormone. It has been suggested that Tianeptine's effects on cortisol may contribute to its anxiolytic effects.
实验室实验的优点和局限性
Tianeptine has a number of advantages for lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. Tianeptine has also been shown to be effective in a number of animal models of depression and anxiety. However, there are some limitations to using Tianeptine in lab experiments. It has a short half-life, which can make dosing difficult. Tianeptine also has a narrow therapeutic window, which means that it can be toxic at high doses.
未来方向
There are a number of future directions for research on Tianeptine. One area of interest is its effects on neuroplasticity and the formation of new neurons. Tianeptine has been shown to increase the expression of BDNF, which is important for these processes. Another area of interest is Tianeptine's effects on inflammation. There is evidence to suggest that Tianeptine may have anti-inflammatory effects, which could be beneficial in a number of conditions. Finally, there is interest in developing new formulations of Tianeptine that have a longer half-life and a wider therapeutic window.
In conclusion, Tianeptine is a unique pharmaceutical compound that has been extensively studied for its antidepressant and anxiolytic effects. Its mechanism of action is well-characterized, and it has a number of advantages for lab experiments. There are a number of future directions for research on Tianeptine, including its effects on neuroplasticity, inflammation, and the development of new formulations.
合成方法
The synthesis of Tianeptine involves several steps, including the reaction of 2-thiophene carboxylic acid with isopropylamine to form the corresponding amide. This amide is then reacted with 3-chloropropanol to form the final product, Tianeptine. The synthesis of Tianeptine is relatively simple and can be performed in a laboratory setting.
科学研究应用
Tianeptine has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to be effective in the treatment of major depressive disorder, anxiety disorders, and post-traumatic stress disorder. Tianeptine has also been studied for its effects on cognition, memory, and neuroplasticity.
属性
IUPAC Name |
N-(3-propan-2-yloxypropyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-10(2)15-7-4-6-13-12(14)9-11-5-3-8-16-11/h3,5,8,10H,4,6-7,9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKYYXBHXMDTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide](/img/structure/B5236548.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5236552.png)

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[2-(hydroxymethyl)-4-pyridinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5236567.png)

![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5236578.png)
![2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B5236591.png)
![3-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5236599.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5236605.png)

![N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide](/img/structure/B5236613.png)
![{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol](/img/structure/B5236614.png)
![N-[(2-methylphenyl)(phenyl)methyl]urea](/img/structure/B5236619.png)